molecular formula C27H26N4O3S B393500 ethyl 6-amino-5-cyano-2-{[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate CAS No. 336180-72-4

ethyl 6-amino-5-cyano-2-{[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate

Cat. No.: B393500
CAS No.: 336180-72-4
M. Wt: 486.6g/mol
InChI Key: KPWIOWCNKXTTJS-UHFFFAOYSA-N
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Description

This compound is a polyfunctionalized 4H-pyran derivative featuring a cyclohepta[b]pyridine ring system linked via a sulfanylmethyl group. Its structure includes:

  • 4-Phenyl group, contributing to hydrophobic interactions and steric bulk.
  • 3-Cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-ylsulfanylmethyl moiety, a unique seven-membered heterocyclic system that introduces conformational flexibility and extended π-stacking capabilities.

This structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or allosteric modulator, given the prevalence of pyran and pyridine motifs in drug design .

Properties

IUPAC Name

ethyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-phenyl-4H-pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3S/c1-2-33-27(32)24-22(34-25(30)20(15-29)23(24)17-9-5-3-6-10-17)16-35-26-19(14-28)13-18-11-7-4-8-12-21(18)31-26/h3,5-6,9-10,13,23H,2,4,7-8,11-12,16,30H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWIOWCNKXTTJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2)C#N)N)CSC3=C(C=C4CCCCCC4=N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation for Pyran Core Formation

The 4H-pyran ring is synthesized via a Knoevenagel-cyclocondensation reaction. A mixture of ethyl acetoacetate (1 mmol), benzaldehyde (1 mmol), and malononitrile (1 mmol) undergoes microwave-assisted cyclization under solvent-free conditions at 80°C for 1 hour, catalyzed by decaniobate (100 mg) . This method achieves near-quantitative yields (100%) due to efficient dielectric heating and reduced side reactions .

Key Reaction Conditions

ComponentAmountCatalystTemperatureTimeYield
Ethyl acetoacetate1 mmolDecaniobate80°C1 h100%
Benzaldehyde1 mmol(Nb10O28^6−)(Microwave)
Malononitrile1 mmol

The reaction proceeds via enolate formation at the β-ketoester, followed by nucleophilic attack from malononitrile and subsequent cyclization . Microwave irradiation enhances reaction kinetics by promoting uniform heating, circumventing solvent limitations .

Sulfanyl Group Introduction via Nucleophilic Substitution

The sulfanylmethyl side chain is introduced through a nucleophilic substitution reaction. The intermediate 6-amino-5-cyano-2-(chloromethyl)-4-phenyl-4H-pyran-3-carboxylate reacts with 3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-2-thiol in dimethylformamide (DMF) containing triethylamine (1.2 equiv) at 25°C for 12 hours. The base deprotonates the thiol, enabling attack on the chloromethyl group.

Optimized Parameters

  • Solvent : DMF (polar aprotic, enhances nucleophilicity)

  • Base : Triethylamine (scavenges HCl byproduct)

  • Temperature : Ambient (avoids side reactions)

  • Time : 12 hours (ensures complete conversion)

Purification involves precipitation in ice-water followed by recrystallization from ethyl acetate/petroleum ether (1:3). This step typically achieves 75–85% yield, with purity confirmed via HPLC .

Esterification and Final Functionalization

The carboxylic acid intermediate is esterified using ethanol in the presence of concentrated sulfuric acid (2 drops) under reflux (78°C) for 6 hours. The acid catalyst protonates the carbonyl oxygen, facilitating nucleophilic attack by ethanol.

Esterification Protocol

ReagentAmountCatalystTemperatureTimeYield
Carboxylic acid1 mmolH2SO478°C6 h90%
Ethanol10 mL(2 drops)(Reflux)

The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:4) to remove unreacted acid and solvents .

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

StepMethod 1 (Microwave) Method 2 (Ambient)
Cyclocondensation100% yield, 1 h85% yield, 24 h
Sulfanyl AdditionN/A80% yield, 12 h
EsterificationN/A90% yield, 6 h
PurificationRecrystallization Column chromatography

Microwave-assisted cyclocondensation outperforms conventional heating in yield and time efficiency . However, the sulfanyl substitution requires ambient conditions to preserve stereochemistry.

Mechanistic Insights and Side Reactions

  • Cyclocondensation : Ethyl acetoacetate’s enolate attacks the aldehyde, forming a chalcone intermediate. Malononitrile acts as a carbon nucleophile, closing the pyran ring .

  • Sulfanyl Substitution : The chloromethyl group’s electrophilicity is critical; competing elimination reactions are mitigated by using DMF and avoiding elevated temperatures.

  • Esterification : Excess ethanol shifts equilibrium toward ester formation, while sulfuric acid prevents reverse hydrolysis.

Common impurities include:

  • Uncyclized diketones (addressed via prolonged microwave exposure) .

  • Disulfide byproducts (minimized by inert atmosphere during sulfanyl addition) .

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are recommended for the cyclocondensation step to maintain microwave efficiency . Solvent recovery systems (e.g., DMF distillation) reduce costs and environmental impact. Regulatory compliance requires stringent control of genotoxic impurities (e.g., residual chloromethyl intermediates) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-2-{[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions may vary depending on the desired product and include temperature control, solvent selection, and catalyst use.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

Ethyl 6-amino-5-cyano-2-{[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-2-{[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name (CAS No.) Key Substituents Molecular Weight Key Differences Potential Impact on Properties
Target Compound 4-Phenyl, cyclohepta[b]pyridinylsulfanylmethyl ~500 (estimated) Reference compound Higher lipophilicity; enhanced π-stacking due to larger ring system
Ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate (332177-02-3) 3-Fluorophenyl, 2-methyl 314.32 - Fluorine substitution
- Smaller 2-methyl group
Increased dipole interactions (fluorine); reduced steric hindrance
Methyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(4-ethylphenyl)-4H-pyran-3-carboxylate (445385-25-1) 4-Ethylphenyl, 6-methylpyridine 446.53 - Pyridine vs. cyclohepta[b]pyridine
- Ethylphenyl group
Lower conformational flexibility; increased metabolic stability (methyl group)
Ethyl 6-amino-4-(2-chloro-6-fluorophenyl)-5-cyano-2-[({3-cyano-cyclohepta[b]pyridin-2-yl}sulfanyl)methyl]-4H-pyran-3-carboxylate 2-Chloro-6-fluorophenyl, cyclohepta[b]pyridine ~535 (estimated) Halogenated phenyl group Enhanced halogen bonding; potential toxicity concerns
Ethyl 6-amino-5-cyano-4-(2,5-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate (296246-40-7) 2,5-Dimethoxyphenyl, 2-methyl 344.36 Methoxy groups Improved solubility; metabolic oxidation susceptibility

Key Findings :

Cyclohepta[b]pyridine vs. Pyridine Systems: The target compound’s cyclohepta[b]pyridine moiety (vs. However, this may reduce solubility and oral bioavailability due to increased molecular weight (~500 vs. 314–446 in analogs) . The seven-membered ring introduces conformational flexibility, which could enhance entropy-driven binding but may also increase synthetic complexity .

Substituent Effects :

  • Halogenated Phenyl Groups (e.g., 2-chloro-6-fluorophenyl in ): Improve binding affinity via halogen bonding but raise toxicity risks (e.g., bioaccumulation). The target’s simple phenyl group balances hydrophobicity and metabolic stability .
  • Methoxy and Ethyl Groups : Methoxy-substituted analogs () exhibit higher aqueous solubility but are prone to oxidative metabolism. The ethyl group in enhances lipophilicity without significant metabolic liabilities .

Sulfanylmethyl Linkers: The sulfanylmethyl group in the target compound and may act as a hydrogen-bond acceptor or participate in disulfide formation, influencing redox stability.

Crystallographic Data :

  • Pyran rings in analogs (e.g., ) are nearly planar (r.m.s. deviation ≤0.059 Å), favoring π-π stacking. The cyclohepta[b]pyridine system in the target compound likely introduces slight puckering, altering solid-state packing and dissolution rates .

Research Implications

  • Drug Design: The cyclohepta[b]pyridine system in the target compound offers a novel scaffold for targeting large hydrophobic binding sites, though optimization for solubility is critical.
  • Synthetic Challenges : Multi-step synthesis is required due to the fused ring system, as seen in methods for related compounds (e.g., ).
  • Safety Profile : Absence of halogens in the target compound may reduce toxicity compared to halogenated analogs (), but in vitro assays are needed to confirm .

Biological Activity

Ethyl 6-amino-5-cyano-2-{[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate is a complex organic compound belonging to the pyran derivatives family. Its structure includes significant functional groups such as amino and cyano, which enhance its biological activity. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H20N4O3SC_{19}H_{20}N_4O_3S with a molecular weight of 384.46 g/mol. The presence of the cyano group (CN-C\equiv N) and the amino group (NH2-NH_2) is critical for its reactivity and biological interactions.

Biological Activity Overview

Ethyl 6-amino-5-cyano derivatives have been investigated for various biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with cyano and amino functionalities exhibit significant antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Research indicates that these compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle proteins.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.

The biological activities of ethyl 6-amino-5-cyano derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to reduced proliferation of cancer cells.
  • Receptor Modulation : It may interact with various receptors in the body, influencing signaling pathways related to inflammation and immune responses.

Case Study 1: Anticancer Activity

A study conducted on a series of pyran derivatives including ethyl 6-amino-5-cyano showed promising results in inhibiting the growth of breast cancer cells (MCF-7). The compound induced apoptosis via mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS) and activation of caspases .

Case Study 2: Anti-inflammatory Properties

In a murine model of acute inflammation, ethyl 6-amino-5-cyano was administered and resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels. This suggests its potential use in managing inflammatory conditions .

Data Table: Biological Activities of Ethyl 6-amino-5-cyano Derivatives

Activity TypeTest Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialE. coli15
Anticancer (MCF-7)Breast Cancer Cells20
Anti-inflammatoryMurine Model10

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